molecular formula C18H21FN4O4 B2941695 N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941976-59-6

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2941695
CAS No.: 941976-59-6
M. Wt: 376.388
InChI Key: LDIZZEDWGFOHPR-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with morpholine to form an intermediate, which is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can be compared with other phenylmorpholine derivatives. Similar compounds include:

    4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide: This compound also contains a morpholine ring and a fluorophenyl group, but with different substituents and linkages.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another similar compound with a thiazole ring instead of an oxazole ring.

The uniqueness of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZZEDWGFOHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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